molecular formula C18H18FN B14189105 1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-34-5

1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine

Cat. No.: B14189105
CAS No.: 912339-34-5
M. Wt: 267.3 g/mol
InChI Key: LVKOKDRXRJZJOB-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a phenylethenyl group substituted with a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Phenylethenyl Group: The phenylethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.

    Introduction of the Fluorophenyl Moiety: The fluorophenyl group is incorporated through a substitution reaction, often using a fluorinated benzene derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine
  • 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine
  • 1-[2-(4-Methylphenyl)-1-phenylethenyl]pyrrolidine

Uniqueness: 1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

912339-34-5

Molecular Formula

C18H18FN

Molecular Weight

267.3 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18FN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2

InChI Key

LVKOKDRXRJZJOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=CC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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